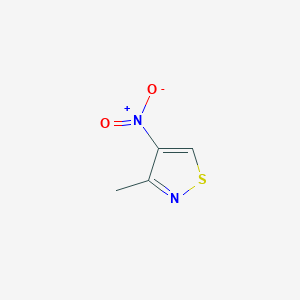

3-メチル-4-ニトロイソチアゾール

概要

説明

Synthesis Analysis

The synthesis of 3-Methyl-4-nitroisothiazole involves an alternative method that also produces 3,3′-dimethyl-4,4′-dinitro-5,5′-bisisothiazole as a side product. This method has been extensively studied for its efficiency and the spectral and electronic properties of the synthesized compound (Regiec & Wojciechowski, 2019).

Molecular Structure Analysis

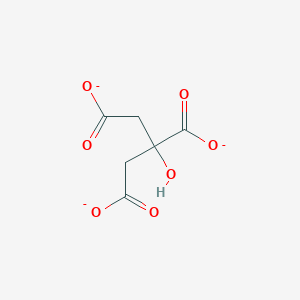

The molecular structure of 3-Methyl-4-nitroisothiazole has been characterized using various spectroscopic techniques. Vibrational spectra predicted by anharmonic approximation show good agreement with experimental data. The stability of the molecule arising from hyperconjugative interaction has been estimated using natural bond orbital analysis (Regiec & Wojciechowski, 2019).

Chemical Reactions and Properties

3-Methyl-4-nitroisothiazole is susceptible to reduction, similar to 1-methyl-3-nitropyrazole. Its UV-Vis spectra analysis reveals the nature of valence electron excitation and electron transition, indicating its potential for various chemical reactions (Regiec & Wojciechowski, 2019).

Physical Properties Analysis

The physical properties of 3-Methyl-4-nitroisothiazole, such as its molar enthalpy of vaporization, have been estimated, providing insights into its behavior under different physical conditions (Regiec & Wojciechowski, 2019).

Chemical Properties Analysis

The compound's electron affinity and measured reduction potential highlight its chemical properties, particularly its reactivity and susceptibility to certain chemical reactions. This understanding is crucial for its application in various chemical processes (Regiec & Wojciechowski, 2019).

科学的研究の応用

合成と反応性

イソチアゾール類は、3-メチル-4-ニトロイソチアゾールを含む重要な5員環硫黄複素環類であり、医薬品化学や有機合成で広く利用されています . イソチアゾールの合成と官能基化の分野では大きな進歩が見られ、これまでなかった経路によって、幅広い化学者にイソチアゾール類が入手できるようになりました .

生物学的評価

チアゾール類は、3-メチル-4-ニトロイソチアゾールが属するグループであり、さまざまな分野での幅広い用途から注目を集めています . チアゾール類は、抗菌活性、抗レトロウイルス活性、抗真菌活性、抗がん活性、抗糖尿病活性、抗炎症活性、抗アルツハイマー活性、降圧活性、抗酸化活性、肝保護活性など、さまざまな薬理学的および生物学的活性を示します .

工業的用途

チアゾール類は、農薬、工業用、写真用増感剤など、さまざまな工業用途で使用されています . また、光増感剤、ゴムの加硫、液晶、センサー、日焼け止め、触媒、染料、顔料、発色団の分野でも使用されています .

医薬品化学

チアゾール類は、ビタミンB1-チアミン、アルカロイド、アナボリックステロイド、フラボンなど、多くの天然化合物に見られる基本的な骨格です . バシトラシン、ペニシリン系抗生物質、さまざまな合成薬物にも見られます .

抗酸化特性

一連のN2-[2-クロロ-4(3,4,5-トリメトキシフェニル)アゼチジン-1-イル)]-N4-(置換アリール)-1,3-チアゾール-2,4-ジアミンを合成し、in vitroでの抗酸化特性をスクリーニングしました . 合成された化合物のいくつかは、強力な抗酸化活性を示していました

作用機序

Target of Action

Isothiazole derivatives have been found to exhibit diverse biological activities . For instance, some isothiazole derivatives have shown fungicidal activity, targeting the oxysterol-binding protein in oomycetes .

Mode of Action

It is known that isothiazole derivatives can induce systemic acquired resistance (sar) to enhance plant resistance against a subsequent pathogen attack . This suggests that 3-Methyl-4-nitroisothiazole may interact with its targets to trigger a defensive response in the organism.

Biochemical Pathways

Research on similar compounds suggests that they may affect various pathways related to the organism’s defense mechanisms

Pharmacokinetics

The molecular weight of 14415 and the presence of nitro and methyl groups may influence its bioavailability

Result of Action

Based on the known activities of similar compounds, it may enhance the organism’s resistance to pathogens

Safety and Hazards

特性

IUPAC Name |

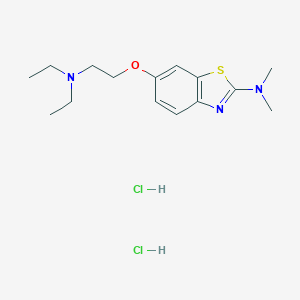

3-methyl-4-nitro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWVNQQFRSJOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631708 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073-18-3 | |

| Record name | 3-Methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-methyl-4-nitroisothiazole considered a potential antifungal agent?

A1: Research has shown that 3-methyl-4-nitroisothiazole exhibits significant in vitro antifungal activity against a broad range of fungal species []. This activity is attributed to the presence of the nitro group in the molecule [].

Q2: How was the importance of the nitro group for the antifungal activity of 3-methyl-4-nitroisothiazole determined?

A2: Researchers synthesized various derivatives of 3-methylisothiazole, including those with different substituents at the 5-position and explored their antifungal properties [, ]. They observed that derivatives lacking the nitro group exhibited significantly reduced or no antifungal activity []. This observation highlighted the crucial role of the nitro group in conferring antifungal properties to this class of compounds.

Q3: Are there any other interesting chemical reactions associated with 3-methyl-4-nitroisothiazole derivatives?

A3: Interestingly, the reaction of 5-bromo-3-methyl-4-nitroisothiazole with sodium ethyl mercaptide yields 3-methyl-4-nitroso-5-ethylthioisothiazole []. This reaction showcases an unusual outcome, as it involves the substitution of the bromine atom and a reduction of the nitro group to a nitroso group [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)